molecular formula C22H28Cl2N4O B1669482 CP 31398 Dihydrochloride CAS No. 1217195-61-3

CP 31398 Dihydrochloride

Cat. No. B1669482
M. Wt: 477.5 g/mol
InChI Key: WWIFDJIOGCGSBS-IVKCLRODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP 31398 Dihydrochloride is a p53 stabilizer . It is a prototype small molecule that stabilizes the active conformation of p53 and promotes p53 activity in cancer cell lines with mutant or wild-type p53 .


Molecular Structure Analysis

The molecular formula of CP 31398 Dihydrochloride is C22H28Cl2N4O . The molecular weight is 435.4 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Chemical Reactions Analysis

CP 31398 Dihydrochloride has been found to induce p53 reporter gene activity and p21 expression in all of 11 glioma cell lines harboring wild-type or mutant p53 . It has also been found to be active in an enzyme-based assay .

Scientific Research Applications

1. Role in Cancer Therapy

  • CP 31398 has been identified as a styrylquinazoline that stabilizes the DNA binding conformation of p53, thereby maintaining p53's activity as a transcription factor and tumor suppressor. This stabilization is crucial because p53 plays a significant role in controlling cell cycle and apoptosis, making it a target for cancer therapy (Johnson et al., 2011).

2. Pharmacokinetics and Tissue Distribution

  • The pharmacokinetic profile and tissue distribution of CP 31398 were investigated in rats. It was found to have bioavailability and a long elimination half-life, supporting the potential for steady-state plasma levels with once-daily dosing. Notably, CP 31398 accumulates in colon and liver tissues, which is significant for targeted cancer therapy (Kapetanovic et al., 2012).

3. Effect on Glioma Cells

  • Research has shown that CP 31398 induces both p53-dependent and p53-independent cell death in glioma cell lines. This indicates that CP 31398 could be beneficial in treating gliomas, regardless of the p53 status of the cancer cells (Wischhusen et al., 2003).

4. Mechanism of Action

  • CP 31398 was found to block the ubiquitination and degradation of p53, without altering phosphorylation at specific sites or MDM2 binding. This suggests that CP 31398's mechanism of action in stabilizing p53 differs from DNA-damaging agents, offering a unique therapeutic approach (Wang et al., 2003).

Safety And Hazards

CP 31398 Dihydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O.2ClH/c1-26(2)16-6-15-23-22-19-7-4-5-8-20(19)24-21(25-22)14-11-17-9-12-18(27-3)13-10-17;;/h4-5,7-14H,6,15-16H2,1-3H3,(H,23,24,25);2*1H/b14-11+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIFDJIOGCGSBS-IVKCLRODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431374
Record name CP 31398 Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CP 31398 Dihydrochloride

CAS RN

1217195-61-3
Record name CP 31398 Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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